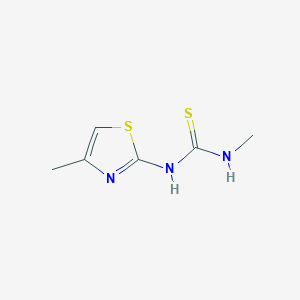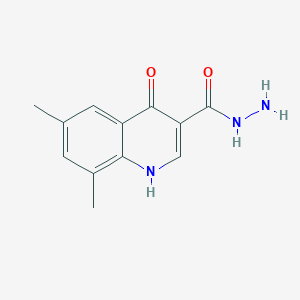
4-Pyridyl 1-(2-pyridyl)imidazol-2-yl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridyl 1-(2-pyridyl)imidazol-2-yl ketone is a heterocyclic compound that features both pyridine and imidazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridyl 1-(2-pyridyl)imidazol-2-yl ketone typically involves the condensation of 4-pyridinecarboxaldehyde with 2-pyridinecarboxaldehyde in the presence of an imidazole derivative. This reaction is often catalyzed by acidic or basic conditions to facilitate the formation of the imidazole ring.
-
Step 1: Formation of the Intermediate
Reactants: 4-pyridinecarboxaldehyde, 2-pyridinecarboxaldehyde, and an imidazole derivative.
Conditions: Acidic or basic catalyst, solvent (e.g., ethanol or methanol), and heat.
Reaction: The aldehydes react with the imidazole derivative to form an intermediate Schiff base.
-
Step 2: Cyclization
Reactants: Intermediate Schiff base.
Conditions: Further heating and possibly additional catalyst.
Reaction: Cyclization of the intermediate to form the final this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyridyl 1-(2-pyridyl)imidazol-2-yl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or imidazole rings, often facilitated by halogenating agents or strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), strong bases (e.g., sodium hydride); in polar aprotic solvents.
Major Products
Oxidation: N-oxides of the pyridine or imidazole rings.
Reduction: Alcohol derivatives of the original ketone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Pyridyl 1-(2-pyridyl)imidazol-2-yl ketone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 4-Pyridyl 1-(2-pyridyl)imidazol-2-yl ketone depends on its application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Metal Complex Formation: Acts as a chelating agent, binding to metal ions through its nitrogen atoms, forming stable complexes that can catalyze various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-Imidazol-2-yl)pyridine
- 2-(2-Pyridyl)benzimidazole
- 2,6-Bis(2-benzimidazolyl)pyridine
Uniqueness
4-Pyridyl 1-(2-pyridyl)imidazol-2-yl ketone is unique due to its specific arrangement of pyridine and imidazole rings, which imparts distinct electronic and steric properties. This makes it particularly effective in forming stable metal complexes and exhibiting specific biological activities that are not as pronounced in similar compounds.
Propriétés
Formule moléculaire |
C14H10N4O |
|---|---|
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
pyridin-4-yl-(1-pyridin-2-ylimidazol-2-yl)methanone |
InChI |
InChI=1S/C14H10N4O/c19-13(11-4-7-15-8-5-11)14-17-9-10-18(14)12-3-1-2-6-16-12/h1-10H |
Clé InChI |
GEQNBJKDAXBTCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)N2C=CN=C2C(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B12119548.png)


![4-chloro-N,N-dimethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide](/img/structure/B12119565.png)
![4-Iodo-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12119573.png)
![ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12119581.png)




![4-[2-(2,4-Dimethylphenoxy)acetamido]butanoic acid](/img/structure/B12119625.png)
![(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12119632.png)


